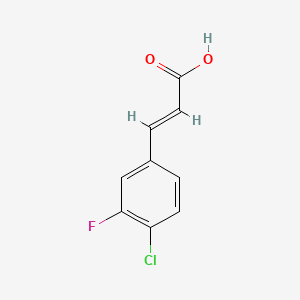

4-Chloro-3-fluorocinnamic acid

Description

The exact mass of the compound 4-Chloro-3-fluorocinnamic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-3-fluorocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-fluorocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-chloro-3-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNELKRQRBRYHBV-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420754 | |

| Record name | 4-Chloro-3-fluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202982-66-9 | |

| Record name | 4-Chloro-3-fluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202982-66-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 4-Chloro-3-fluorocinnamic Acid in Medicinal Chemistry

Executive Summary

4-Chloro-3-fluorocinnamic acid (CAS: 202982-66-9 ) is a disubstituted phenylpropanoid scaffold widely utilized in drug discovery as a pharmacophore building block.[1][2][3] Distinguished by its dual-halogenated "warhead" structure, it serves as a critical intermediate for synthesizing Janus Kinase (JAK) inhibitors , Trace Amine Associated Receptor (TAAR) ligands, and antimicrobial cinnamate esters. Its chemical utility stems from the orthogonal reactivity of its functional groups: the electrophilic

Physicochemical Profile

The introduction of fluorine at the meta position and chlorine at the para position modulates the lipophilicity and metabolic stability of the cinnamic acid backbone, enhancing membrane permeability without compromising solubility.

| Property | Value / Description |

| IUPAC Name | (2E)-3-(4-Chloro-3-fluorophenyl)prop-2-enoic acid |

| CAS Number | 202982-66-9 |

| Molecular Formula | C |

| Molecular Weight | 200.59 g/mol |

| Physical State | White to off-white crystalline powder |

| Melting Point | 180–220 °C (Predicted based on analogs; trans-4-Cl is 248°C, trans-4-F is 210°C) |

| pKa (Predicted) | 4.35 ± 0.10 (Carboxylic acid) |

| logP (Predicted) | 2.85 (Moderate Lipophilicity) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

Synthetic Methodologies

The most robust route for high-purity synthesis is the Knoevenagel Condensation , preferred over the Heck reaction for its atom economy and avoidance of transition metal impurities in early-stage pharmaceutical intermediates.

Protocol: Knoevenagel Condensation (Self-Validating)

Objective: Synthesis of (E)-4-Chloro-3-fluorocinnamic acid from 4-chloro-3-fluorobenzaldehyde.

Reagents:

-

4-Chloro-3-fluorobenzaldehyde (1.0 equiv)

-

Malonic acid (1.2 equiv)

-

Pyridine (Solvent/Base, 3.0 equiv)

-

Piperidine (Catalyst, 0.1 equiv)

Step-by-Step Workflow:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-3-fluorobenzaldehyde in pyridine.

-

Activation: Add malonic acid and catalytic piperidine. The piperidine forms a reactive iminium ion intermediate with the aldehyde, accelerating the nucleophilic attack of the malonate.

-

Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Evolution of CO

gas indicates successful decarboxylation. -

Quench & Precipitation: Cool the reaction to 0 °C. Slowly add 6M HCl until pH < 2. The sudden acidity protonates the carboxylate, causing the product to precipitate as a white solid.

-

Purification: Filter the precipitate. Wash with ice-cold water (3x) to remove pyridinium salts. Recrystallize from Ethanol/Water (9:1) to obtain the pure (E)-isomer.

Diagram 1: Synthesis Logic & Mechanism

Caption: Stepwise conversion via base-catalyzed condensation followed by thermal decarboxylation.

Chemical Reactivity & Functionalization

This molecule possesses three distinct "handles" for chemical modification, making it a versatile scaffold.

A. The "Warhead" (Michael Acceptor)

The

-

Covalent Inhibition: In drug design, this alkene can form a covalent bond with a cysteine residue in a target protein's active site (e.g., kinase cysteines).

-

Cyclization: Reaction with hydrazines or hydroxylamines yields pyrazolines or isoxazolines , common cores in anti-inflammatory agents.

B. The Aryl Chloride (Cross-Coupling)

The chlorine atom at the para position is activated for Palladium-catalyzed cross-coupling.

-

Suzuki-Miyaura: Coupling with aryl boronic acids allows extension of the carbon skeleton.

-

Buchwald-Hartwig: Amination at this position can introduce solubilizing amine groups.

C. The Carboxylic Acid (Amide Formation)

Standard coupling (EDC/HOBt or HATU) converts the acid into an amide, linking the scaffold to peptidomimetics or other pharmacophores.

Diagram 2: Reactivity Profile

Caption: Orthogonal reactivity sites allowing parallel optimization of potency and pharmacokinetic properties.

Applications in Drug Discovery[6]

Kinase Inhibitors (JAK/STAT Pathway)

The 4-chloro-3-fluoro motif is frequently employed to optimize the potency of Janus Kinase (JAK) inhibitors. The fluorine atom provides metabolic blockade (preventing oxidation at the meta position), while the cinnamic tail mimics the electrostatic environment required for binding in the ATP-binding pocket or allosteric sites.

Antimicrobial Esters

Ester derivatives of 4-chlorocinnamic acids have demonstrated potent antifungal activity against Candida species and Staphylococcus aureus. The 3-fluoro substituent enhances lipophilicity, facilitating penetration through the fungal cell wall.

Trace Amine Associated Receptors (TAAR)

Patents indicate the use of halogenated cinnamic acids as precursors for synthesizing selective TAAR1 agonists, which are therapeutic targets for schizophrenia and depression. The acid is typically converted to an amide or reduced to a propyl-amine derivative.

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautions: Handle in a fume hood. Wear nitrile gloves and safety goggles. In case of contact, wash immediately with soap and water.

References

-

PubChem. (2025).[6][4] Compound Summary: 4-Chloro-3-fluorocinnamic acid (CAS 202982-66-9).[1][2][3][7] National Library of Medicine. Link

-

BuyersGuideChem. (2024). 3-(4-Chloro-3-fluorophenyl)-2-propenoic acid Properties and Suppliers.Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: 3-Chloro-4-fluorocinnamic acid (Isomer Reference).Link

-

Organic Syntheses. (1947). Malonic acid, benzal-, diethyl ester (Knoevenagel General Protocol). Org.[2][8] Synth. 27, 25. Link

-

National Institutes of Health (NIH). (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PubMed Central. Link

Sources

- 1. 4-Chloro-3-fluorocinnamic acid,202982-66-9->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 2. Benzene ring compounds-FDC Chemical [fdc-chemical.com]

- 3. 202982-66-9|4-Chloro-3-fluorocinnamic acid|BLD Pharm [bldpharm.com]

- 4. 4-Fluorocinnamic acid | C9H7FO2 | CID 1530234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 4-Chlorocinnamic acid | C9H7ClO2 | CID 637797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 202982-66-9 C9H6ClFO2 4-Chloro-3-fluorocinnamic acid - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

4-Chloro-3-fluorocinnamic acid molecular structure

Topic: 4-Chloro-3-fluorocinnamic Acid Molecular Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Molecular Architecture, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

4-Chloro-3-fluorocinnamic acid (CAS 202982-66-9) is a specialized fluorinated phenylpropanoid building block used primarily in the development of small-molecule therapeutics. Its structural core—a cinnamic acid scaffold substituted with a chlorine atom at the para-position and a fluorine atom at the meta-position—imparts unique electronic and steric properties. This substitution pattern is critical for modulating metabolic stability (blocking para-hydroxylation) and enhancing lipophilicity, making it a valuable intermediate in the synthesis of kinase inhibitors (e.g., Akt, GSK-3) and other bioactive heterocycles.

Molecular Architecture & Physicochemical Properties[1][2][3]

Structural Analysis

The molecule consists of a phenyl ring substituted with a carboxylic acid-terminated vinyl group (propenoic acid moiety). The trans (

-

Fluorine Effect: The fluorine atom at C3 exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring but also providing a metabolic handle. It creates a dipole moment that can influence binding affinity in enzyme pockets.

-

Chlorine Effect: The chlorine at C4 provides bulk (steric hindrance) and lipophilicity, often filling hydrophobic pockets in target proteins.

Key Physicochemical Data

| Property | Value / Description |

| Chemical Name | (E)-3-(4-Chloro-3-fluorophenyl)acrylic acid |

| CAS Number | 202982-66-9 |

| Molecular Formula | C |

| Molecular Weight | 200.59 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | ~190–210 °C (Estimated based on congeners; specific batch data varies) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| pKa (Calc.) | ~4.3 (Carboxylic acid proton) |

| LogP (Calc.) | ~2.8 (Indicates moderate lipophilicity) |

Synthesis & Manufacturing Protocols

The most robust route for synthesizing 4-Chloro-3-fluorocinnamic acid is the Knoevenagel Condensation . This method is preferred over the Heck reaction for scale-up due to the lower cost of reagents (malonic acid vs. palladium catalysts) and easier purification.

Reaction Pathway (Graphviz)

Figure 1: Knoevenagel condensation pathway converting 4-chloro-3-fluorobenzaldehyde to the target cinnamic acid via a decarboxylative mechanism.

Detailed Experimental Protocol

Objective: Synthesis of 10 g of 4-Chloro-3-fluorocinnamic acid.

Reagents:

-

4-Chloro-3-fluorobenzaldehyde (CAS 5527-95-7): 10.0 g (63.1 mmol)

-

Malonic acid: 13.1 g (126 mmol, 2.0 eq)

-

Pyridine: 20 mL (Solvent/Base)

-

Piperidine: 1.0 mL (Catalyst)

-

Hydrochloric acid (1M): For acidification

Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-3-fluorobenzaldehyde (10.0 g) in pyridine (20 mL).

-

Addition: Add malonic acid (13.1 g) followed by piperidine (1.0 mL).

-

Reaction: Heat the mixture to 80–100 °C for 3–5 hours. Evolution of CO

gas indicates the decarboxylation step is proceeding. -

Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1) or HPLC. The aldehyde spot should disappear.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (100 mL) containing concentrated HCl (enough to bring pH < 2). The pyridine salt will solubilize, and the product will precipitate.

-

Stir vigorously for 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Filter the white precipitate under vacuum.

-

Wash the filter cake with cold water (3 x 20 mL) to remove residual pyridine and malonic acid.

-

Recrystallization: Recrystallize from Ethanol/Water (9:1) or pure Ethanol to obtain high-purity crystals.

-

-

Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Yield Expectation: 85–95% (approx. 10.5–11.5 g).

Analytical Characterization

To validate the structure, researchers should look for specific signals in NMR and IR spectroscopy.

Proton NMR ( H NMR, 400 MHz, DMSO- )

-

Carboxylic Acid:

12.5 ppm (broad singlet, 1H, -COOH ). -

Vinyl Protons:

-

7.60 ppm (d,

-

6.65 ppm (d,

-

7.60 ppm (d,

-

Aromatic Protons:

-

7.7–7.4 ppm (multiplets, 3H). The fluorine atom will cause splitting of adjacent protons (coupling constants

-

7.7–7.4 ppm (multiplets, 3H). The fluorine atom will cause splitting of adjacent protons (coupling constants

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: Strong band at 1680–1700 cm

(conjugated acid). -

O-H Stretch: Broad band at 2500–3300 cm

. -

C=C Stretch: Sharp band at ~1630 cm

(alkene). -

C-F Stretch: distinct band around 1100–1250 cm

.

Applications in Drug Discovery

4-Chloro-3-fluorocinnamic acid is not just a final product but a versatile scaffold.

Bioisosterism & Metabolic Stability

In medicinal chemistry, replacing a hydrogen with fluorine (H

Synthetic Utility Workflow

Figure 2: Downstream synthetic utility of the core scaffold in generating bioactive libraries.

Safety & Handling (SDS Summary)

-

GHS Classification: Warning.[1]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use standard PPE (gloves, goggles, lab coat). Perform synthesis in a fume hood, especially during the acidification step where pyridine fumes may be released.

References

-

ChemicalBook. (2025).[2] 4-Chloro-3-fluorobenzaldehyde Properties and Synthesis. Retrieved from

-

Sigma-Aldrich. (2025).[3] 4-Chloro-3-fluorocinnamic acid Product Information. Retrieved from

-

Leyan Reagents. (2025).[2] Safety Data Sheet for CAS 202982-66-9. Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for 4-Chlorocinnamic acid derivatives. Retrieved from

-

ResearchGate. (2014). Experimental and DFT studies on 4-Chloro-3-fluorobenzaldehyde. Retrieved from

Sources

An In-depth Technical Guide to 4-Chloro-3-fluorocinnamic acid (CAS No. 202982-66-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've witnessed the pivotal role that well-characterized chemical entities play in the landscape of drug discovery and materials science. 4-Chloro-3-fluorocinnamic acid is one such molecule that, owing to its unique substitution pattern, presents a compelling scaffold for further investigation. The presence of both chloro and fluoro groups on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for the synthesis of novel therapeutic agents and functional materials. This guide is intended to provide a comprehensive technical overview of 4-Chloro-3-fluorocinnamic acid, consolidating available data and providing expert insights into its synthesis, properties, and potential applications to empower researchers in their scientific endeavors.

Chemical Identity and Physicochemical Properties

4-Chloro-3-fluorocinnamic acid is a halogenated derivative of cinnamic acid. The strategic placement of a chlorine atom at the 4-position and a fluorine atom at the 3-position of the phenyl ring creates a unique electronic and steric environment.

| Property | Value | Source |

| CAS Number | 202982-66-9 | [1] |

| Molecular Formula | C₉H₆ClFO₂ | [1] |

| Molecular Weight | 200.59 g/mol | [1] |

| Boiling Point | 325.2°C at 760 mmHg | [2] |

| Appearance | White to pale amber powder (estimated) | [3] |

| Purity | ≥95% (typical) | [2] |

Synthesis of 4-Chloro-3-fluorocinnamic acid: A Practical Approach

The most logical and widely applicable synthetic route to 4-Chloro-3-fluorocinnamic acid is the Knoevenagel-Doebner condensation . This classic carbon-carbon bond-forming reaction involves the condensation of an aromatic aldehyde with malonic acid, catalyzed by a weak base, typically pyridine and a small amount of piperidine. The reaction proceeds via a carbanion intermediate, followed by aldol-type condensation and subsequent decarboxylation to yield the α,β-unsaturated carboxylic acid.

Caption: Knoevenagel-Doebner condensation for the synthesis of 4-Chloro-3-fluorocinnamic acid.

Experimental Protocol: Knoevenagel-Doebner Condensation

This protocol is a representative procedure based on established methods for similar substituted cinnamic acids. Optimization may be required to achieve maximum yield and purity.

Materials:

-

4-Chloro-3-fluorobenzaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine

-

Hydrochloric acid (concentrated)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-fluorobenzaldehyde (1 equivalent) in anhydrous pyridine (2-3 volumes).

-

Addition of Reagents: To the stirred solution, add malonic acid (1.1-1.5 equivalents) and a catalytic amount of piperidine (0.05-0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux (typically 90-115 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining salts.

-

Purification: The crude 4-Chloro-3-fluorocinnamic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

-

Drying: Dry the purified product under vacuum to obtain a crystalline solid.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for 4-Chloro-3-fluorocinnamic acid are not widely published, we can predict the key features based on the analysis of closely related analogs such as 4-fluorocinnamic acid and 4-chlorocinnamic acid.[3][4]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the vinylic protons and the aromatic protons.

-

Vinylic Protons: Two doublets are expected for the α and β protons of the acrylic acid moiety. The β-proton (closer to the aromatic ring) will appear further downfield (δ 7.5-7.8 ppm) than the α-proton (δ 6.3-6.6 ppm). The large coupling constant (J ≈ 16 Hz) between these two protons is indicative of a trans configuration.

-

Aromatic Protons: The aromatic region (δ 7.2-7.8 ppm) will display a complex splitting pattern due to the three protons on the substituted phenyl ring. The exact chemical shifts and coupling patterns will be influenced by the electronic effects of the chloro and fluoro substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to appear in the downfield region of the spectrum (δ 167-175 ppm).

-

Vinylic Carbons: The α and β carbons of the double bond will resonate in the range of δ 115-145 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the positions of the halogen substituents. The carbon atoms directly attached to the fluorine and chlorine will show characteristic shifts and C-F coupling will be observed for the carbon bearing the fluorine atom.

Mass Spectrometry

Electron Impact Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 200/202, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio). Key fragmentation patterns for cinnamic acids often involve the loss of a hydroxyl radical (·OH), water (H₂O), and the carboxyl group (·COOH).[5]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl stretching of the conjugated carboxylic acid.

-

C=C Stretch: A peak in the region of 1625-1640 cm⁻¹ is indicative of the alkene double bond.

-

C-Cl and C-F Stretches: Absorptions for the C-Cl and C-F bonds are expected in the fingerprint region (below 1400 cm⁻¹).

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for 4-Chloro-3-fluorocinnamic acid have not been extensively reported, the broader class of cinnamic acid derivatives is well-known for a wide range of pharmacological effects.[6] The introduction of halogen atoms can significantly enhance the therapeutic potential of a molecule.

Caption: The influence of halogenation on physicochemical properties and potential therapeutic applications.

-

Antimicrobial and Antifungal Activity: Derivatives of 4-chlorocinnamic acid have demonstrated notable activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida species.[7] The mechanism is often attributed to the disruption of microbial cell membranes. The lipophilicity imparted by the chloro and fluoro groups in 4-Chloro-3-fluorocinnamic acid could enhance its ability to penetrate microbial cell walls.

-

Anticancer Potential: Cinnamic acid derivatives are being actively investigated as anticancer agents.[6] They can induce apoptosis in cancer cells and inhibit tumor growth. Halogenation can improve the metabolic stability of drug candidates, leading to a longer duration of action.

-

Anti-inflammatory Properties: Cinnamic acids have been shown to possess anti-inflammatory effects.[3] The specific substitution pattern of 4-Chloro-3-fluorocinnamic acid could modulate its interaction with inflammatory targets.

-

Enzyme Inhibition: The cinnamic acid scaffold can be tailored to inhibit specific enzymes involved in disease pathways.[8] The electronic properties of the halogenated phenyl ring are crucial for designing potent and selective inhibitors.

Safety and Handling

Based on the available supplier safety data, 4-Chloro-3-fluorocinnamic acid should be handled with care in a laboratory setting.[2]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): It is recommended to use standard laboratory PPE, including safety glasses, gloves, and a lab coat when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Directions

4-Chloro-3-fluorocinnamic acid represents a valuable, yet underexplored, chemical entity with significant potential in both medicinal chemistry and materials science. Its synthesis via the robust Knoevenagel-Doebner condensation makes it readily accessible for further investigation. While a lack of comprehensive experimental data currently exists in the public domain, this guide provides a solid foundation for researchers to build upon.

Future research should focus on:

-

Definitive Synthesis and Characterization: A thorough experimental investigation to confirm the optimal synthetic protocol and fully characterize the compound using modern spectroscopic techniques.

-

Biological Screening: A systematic evaluation of its biological activity across a range of assays, including antimicrobial, anticancer, and anti-inflammatory screens.

-

Structure-Activity Relationship (SAR) Studies: Utilization of 4-Chloro-3-fluorocinnamic acid as a scaffold to generate a library of derivatives to explore the impact of further structural modifications on biological activity.

By providing this detailed technical overview, we hope to stimulate further research into this promising molecule and unlock its full potential for scientific innovation.

References

[9] Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). Research, Society and Development, 10(1), e16810111536.

[3] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637797, 4-Chlorocinnamic acid. Retrieved from [Link]

[4] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1530234, 4-Fluorocinnamic acid. Retrieved from [Link]

[6] De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672–1703.

[2] Leyan. (n.d.). CAS 202982-66-9. Retrieved from [Link]

[1] Howei Pharm. (n.d.). CAS 202982-66-9 C9H6ClFO2 4-Chloro-3-fluorocinnamic acid. Retrieved from [Link]

[7] da Silva, A. C. A., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. BioMed Research International, 2019, 3941242.

[10] Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]

[11] Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. (2025). Mini-Reviews in Medicinal Chemistry.

[12] Khade, H. P., et al. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(2), 143-147.

[13] ResearchGate. (n.d.). EI Mass spectra, proposed structures and predominant fragmentation.... Retrieved from [Link]

[14] Di Pilato, P., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Pharmaceuticals, 15(2), 228.

[15] Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. (2021). Molecules, 26(16), 4991.

[16] Heasley, V. L., et al. (1980). Kinetics of halogenation of olefins and acetylenes. 6. Bromination of trans-cinnamic acid and its methyl ester. The Journal of Organic Chemistry, 45(25), 5150–5155.

[17] Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

[18] Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

[19] Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

[20] Fotopoulos, I., Pontiki, E., & Hadjipavlou-Litina, D. (2024). Pharmacochemical Study of Multitarget Amino Acids' Hybrids: Design, Synthesis, In vitro, and In silico Studies. Medicinal Chemistry, 20(6), 709-720.

[21] A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. (2024). Molecules, 29(16), 3845.

[5] Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

[22] New insights into the antioxidant activity of hydroxycinnamic acids: Synthesis and physicochemical characterization of novel halogenated derivatives. (2012). Bioorganic & Medicinal Chemistry, 20(16), 4816-4823.

[23] The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

[24] Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. (2024). Molecules, 29(13), 2969.

Sources

- 1. CAS 202982-66-9 C9H6ClFO2 4-Chloro-3-fluorocinnamic acid - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 2. 4-FLUOROCINNAMIC ACID(14290-86-9) 1H NMR spectrum [chemicalbook.com]

- 3. 4-Chlorocinnamic acid | C9H7ClO2 | CID 637797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluorocinnamic acid | C9H7FO2 | CID 1530234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. researchgate.net [researchgate.net]

- 12. bepls.com [bepls.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. scienceready.com.au [scienceready.com.au]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New insights into the antioxidant activity of hydroxycinnamic acids: Synthesis and physicochemical characterization of novel halogenated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. rsc.org [rsc.org]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Strategic Utilization of 4-Chloro-3-fluorocinnamic Acid in Modern Drug Discovery

[1]

Executive Summary: The Halogenated Advantage

In the optimization of small-molecule therapeutics, the 4-Chloro-3-fluorocinnamic acid (CAS: 202982-66-9) moiety represents a high-value pharmacophore building block.[1] While cinnamic acid derivatives are historically significant as "privileged structures" capable of binding multiple receptor types, the specific 3-fluoro-4-chloro substitution pattern offers a distinct medicinal chemistry advantage.[1]

This guide explores how this specific scaffold solves two common failures in lead optimization: metabolic instability and sub-optimal lipophilicity .[1] By strategically placing a fluorine atom meta to the acrylic acid tail and a chlorine atom at the para position, researchers can modulate pKa, block CYP450 oxidation sites, and enhance hydrophobic binding without significant steric penalties.[1]

Chemical Profile & Physical Properties[1][2][3][4][5]

Before integrating this compound into a synthetic workflow, it is critical to understand its physicochemical baseline.[1]

| Property | Data | Relevance to Drug Discovery |

| IUPAC Name | (E)-3-(4-Chloro-3-fluorophenyl)prop-2-enoic acid | Stereochemistry (E-isomer) is crucial for binding pocket geometry.[1] |

| CAS Number | 202982-66-9 | Unique identifier for sourcing and regulatory filing.[1] |

| Molecular Weight | 200.59 g/mol | Low MW allows for "Fragment-Based Drug Design" (FBDD).[1] |

| Formula | C₉H₆ClFO₂ | Halogenated aromatic core.[1][2] |

| Predicted LogP | ~2.8 - 3.1 | Ideal lipophilicity range for membrane permeability (Lipinski compliant).[1] |

| H-Bond Donors | 1 (Carboxylic Acid) | Primary handle for amide coupling or esterification.[1] |

| Electronic Effect | σ-withdrawing (F, Cl) | Lowers the pKa of the carboxylic acid compared to unsubstituted cinnamic acid.[1] |

Medicinal Chemistry Logic: The "Why" Behind the Structure

The selection of 4-Chloro-3-fluorocinnamic acid over its non-halogenated counterparts is rarely accidental.[1] It is a decision driven by Structure-Activity Relationship (SAR) optimization.

The Fluorine Effect (Position 3)[1]

-

Metabolic Blocking: The 3-position on the phenyl ring is a common site for Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.[1] Substituting hydrogen with fluorine—a bioisostere that is sterically similar but metabolically inert—blocks this degradation pathway, extending the drug's half-life (

).[1] -

Electronic Modulation: Fluorine is highly electronegative.[1] Its presence pulls electron density from the aromatic ring, which can strengthen

-

The Chlorine Anchor (Position 4)[1]

-

Hydrophobic Filling: The chlorine atom is a lipophilic anchor.[1] In many kinase inhibitors and GPCR ligands, the 4-position projects into a deep hydrophobic pocket.[1] Chlorine provides the necessary volume and lipophilicity to maximize van der Waals contacts in this region.[1]

-

Halogen Bonding: Unlike fluorine, chlorine can participate in "halogen bonding"—a specific interaction where the electropositive "sigma hole" of the halogen interacts with a backbone carbonyl oxygen or nitrogen in the receptor.[1]

SAR Logic Visualization

The following diagram illustrates the functional logic of this scaffold in a binding context.

Figure 1: Functional decomposition of the 4-Chloro-3-fluorocinnamic acid scaffold.[1]

Key Applications in Drug Development[2]

Chemokine Receptor Modulators (CCR2/CCR5)

Research has identified this moiety in the synthesis of diazepan derivatives designed to modulate chemokine receptors.[1] These receptors are critical targets for treating inflammatory diseases (rheumatoid arthritis) and viral entry (HIV).[1]

-

Mechanism: The cinnamic acid fragment serves as the "cap" group on the diazepan ring.[1] The 3-F, 4-Cl substitution pattern is essential for potency, likely optimizing the fit within the transmembrane bundle of the GPCR.[1]

-

Source: Patent EP 2010506 B1 highlights the coupling of 4-chloro-3-fluorocinnamic acid with 1,4-diazepan-5-one derivatives [1].[1]

HIV Protease Inhibitors

In antiviral research, this acid has been utilized as a starting material for non-peptidic protease inhibitors.[1]

-

Mechanism: The rigid linker provided by the double bond (cinnamate) positions the aromatic ring to interact with the S1 or S2 subsites of the viral protease.[1] The halogenation improves the inhibitor's ability to displace water molecules in the active site, a key entropic driver of high-affinity binding.[1]

-

Source: Patent WO2014043019A1 describes its use in synthesizing complex inhibitors involving morpholine and pyridine scaffolds [2].[1]

Synthetic Intermediate for Heterocycles

Beyond direct incorporation, the acid is a precursor for synthesizing 6-chloro-7-fluoroquinolin-2(1H)-ones .[1]

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-3-fluorocinnamic Acid

If the compound is not available commercially, it is synthesized via Knoevenagel Condensation.[1]

Reaction Overview: 4-Chloro-3-fluorobenzaldehyde + Malonic Acid -> [Base] -> 4-Chloro-3-fluorocinnamic Acid[1]

Step-by-Step Methodology:

-

Reagents:

-

Procedure:

-

Dissolve the aldehyde and malonic acid in pyridine under an inert atmosphere (

). -

Add catalytic piperidine.[1]

-

Heat the mixture to reflux (100-115°C) for 4–6 hours. Note: Evolution of

gas indicates decarboxylation is proceeding. -

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold aqueous HCl (1M) to precipitate the crude acid.[1]

-

Filter the white solid and wash with cold water.[1]

-

-

Purification:

-

Recrystallize from Ethanol/Water or Methanol.[1]

-

Validation: Check melting point (Lit. ~200°C+) and

H-NMR (Doublet for vinylic protons,

-

Protocol B: Amide Coupling (General Drug Synthesis)

Standard protocol for attaching this scaffold to an amine-bearing pharmacophore.[1]

Reaction Overview: Acid + Amine -> [HATU/DIPEA] -> Amide-Linked Drug Candidate

Step-by-Step Methodology:

-

Activation:

-

Dissolve 4-Chloro-3-fluorocinnamic acid (1.0 eq) in dry DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq).[1]

-

Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

-

-

Coupling:

-

Add the amine core (e.g., a diazepan or piperidine derivative) (1.0 eq).[1]

-

Stir at RT for 4–12 hours. Monitor via LC-MS.

-

-

Workup:

-

Yield Expectation: Typically 80-95% for this specific acid due to the lack of steric hindrance near the carboxyl group.[1]

Synthetic Workflow Visualization

The following diagram outlines the critical pathway from raw material to bioactive drug candidate.

Figure 2: Synthetic divergence from the 4-Chloro-3-fluorocinnamic acid scaffold.[1]

References

-

European Patent Office. (2010).[1] Diazepan Derivatives Modulators of Chemokine Receptors. Patent No. EP 2010506 B1.[1] Available at:

-

World Intellectual Property Organization. (2014).[1] HIV Protease Inhibitors.[1][3] Patent No. WO2014043019A1.[1] Available at:

-

National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 24877642 (Isomer Reference). Available at: [Link]

-

Pontiki, E., et al. (2024).[1][4] Pharmacochemical Study of Multitarget Amino Acids' Hybrids. Medicinal Chemistry. Available at: [Link](General reference for Cinnamic Acid medicinal chemistry).

4-Chloro-3-fluorocinnamic acid derivatives and their potential

4-Chloro-3-fluorocinnamic Acid Derivatives: Synthetic Architecture and Therapeutic Potential

Executive Summary

4-Chloro-3-fluorocinnamic acid (CAS 202982-66-9) represents a "privileged scaffold" in modern medicinal chemistry.[1] Unlike simple cinnamic acid, this di-halogenated derivative integrates the steric bulk of a para-chlorine atom with the metabolic stability and electronegativity of a meta-fluorine atom.[1] This specific substitution pattern (4-Cl, 3-F) is not merely decorative; it is a strategic design element used to optimize ligand-protein binding interactions in HIV protease inhibitors, chemokine receptor (CCR2) antagonists, and histone deacetylase (HDAC) inhibitors.[1]

This technical guide dissects the synthetic pathways, physicochemical rationale, and therapeutic utility of 4-chloro-3-fluorocinnamic acid derivatives, providing researchers with a roadmap for utilizing this moiety in drug development.

Part 1: Chemical Architecture & Rational Design

The efficacy of 4-chloro-3-fluorocinnamic acid stems from its ability to modulate the physicochemical properties of a drug candidate without altering its fundamental geometry.[1]

The Fluorine-Chlorine Synergy[1]

-

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond.[1] Placing fluorine at the meta-position (C3) blocks metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, extending the in vivo half-life of the molecule.[1]

-

Electronic Modulation: Fluorine is highly electronegative (

), pulling electron density from the aromatic ring.[1] This lowers the pKa of the carboxylic acid (or derived amide), potentially strengthening hydrogen bond interactions in the active site of enzymes like HIV protease.[1] -

Lipophilicity: The para-chlorine atom increases the partition coefficient (LogP), enhancing membrane permeability—a critical factor for intracellular targets like HDACs.[1]

Structural Data

| Property | Value / Characteristic | Relevance |

| CAS Number | 202982-66-9 | Unique Identifier |

| Molecular Formula | C | Core Scaffold |

| Molecular Weight | 200.59 g/mol | Fragment-based drug design |

| pKa (Calc.) | ~4.2 | Acidic moiety for salt formation |

| H-Bond Donors | 1 (COOH) | Interaction with Arg/Lys residues |

Part 2: Synthetic Methodologies

Two primary pathways exist for synthesizing 4-chloro-3-fluorocinnamic acid: the Knoevenagel Condensation (preferred for scale) and the Heck Reaction (preferred for diversity).[1]

Pathway A: Knoevenagel Condensation (Standard)

This method utilizes 4-chloro-3-fluorobenzaldehyde and malonic acid.[1] It is cost-effective and avoids transition metal catalysts.[1]

-

Reagents: 4-Chloro-3-fluorobenzaldehyde, Malonic acid, Pyridine (solvent/base), Piperidine (catalyst).[1]

-

Mechanism: Base-catalyzed deprotonation of malonic acid

Nucleophilic attack on aldehyde

Pathway B: Heck Coupling (Alternative)

Useful when starting from aryl halides.[1]

-

Reagents: 4-Chloro-3-fluoroiodobenzene, Acrylic acid, Pd(OAc)

, Triphenylphosphine, Triethylamine.

Figure 1: Dual synthetic pathways for generating the 4-chloro-3-fluorocinnamic acid scaffold.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of 4-Chloro-3-fluorocinnamic acid via Knoevenagel Condensation.

Reagents:

-

4-Chloro-3-fluorobenzaldehyde (10 mmol, 1.58 g)[1]

-

Malonic acid (12 mmol, 1.25 g)[1]

-

Pyridine (5 mL)[1]

-

Piperidine (0.5 mL)[1]

-

HCl (1M, aq)[1]

Step-by-Step Methodology:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-3-fluorobenzaldehyde (1.58 g) in pyridine (5 mL).

-

Catalysis: Add malonic acid (1.25 g) followed by piperidine (0.5 mL). Note: The reaction is exothermic; add piperidine slowly.

-

Reflux: Heat the mixture to 100°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The aldehyde spot (

) should disappear.[1] -

Quenching: Cool the reaction mixture to 0°C in an ice bath.

-

Acidification: Slowly pour the mixture into 50 mL of ice-cold 1M HCl with vigorous stirring. A white precipitate will form immediately.[1] Validation: Check pH < 2 to ensure complete protonation of the carboxylate.

-

Isolation: Filter the solid under vacuum. Wash with cold water (3 x 20 mL) to remove residual pyridine.[1]

-

Purification: Recrystallize from ethanol/water (1:1).

-

Characterization:

Part 4: Therapeutic Potential & Case Studies

The "potential" of this molecule lies in its derivatives.[1][2] The acid functionality is almost always converted to an amide, ester, or hydroxamic acid to target specific proteins.[1]

Case Study: HIV Protease Inhibitors

Research has identified 4-chloro-3-fluorocinnamic acid as a critical building block for next-generation HIV protease inhibitors.[1]

-

Mechanism: The cinnamic moiety acts as a P1 or P2 ligand, fitting into the hydrophobic pocket of the protease enzyme.[1] The 3-F/4-Cl substitution improves binding affinity compared to the unsubstituted analog.[1]

-

Evidence: Patent WO2014043019A1 describes the use of this acid coupled with 3-fluorophenylmagnesium bromide derivatives to synthesize potent inhibitors.[1] The halogenated ring optimizes van der Waals contacts within the enzyme's active site.[1]

Case Study: CCR2 Antagonists (Anti-Inflammatory)

Chemokine Receptor 2 (CCR2) drives the migration of monocytes to sites of inflammation (e.g., in rheumatoid arthritis or atherosclerosis).[1]

-

Application: Derivatives such as 1-[(E)-3-(4-Chloro-3-fluoro-phenyl)-acryloyl]-4-(4-iodo-butyl)-[1,4]diazepan-5-one have been synthesized as CCR2 modulators.[1][3]

-

Logic: The rigid double bond of the cinnamoyl group orients the halogenated phenyl ring into a specific hydrophobic cleft on the receptor, blocking the binding of the natural ligand (MCP-1).[1]

Emerging Area: HDAC Inhibition (Anticancer)

Cinnamic hydroxamic acids are classic Histone Deacetylase (HDAC) inhibitors (e.g., Panobinostat).[1]

-

Design: Converting the carboxylic acid to a hydroxamic acid (-CONHOH) creates a zinc-binding group (ZBG).[1]

-

Potential: The 4-Cl-3-F "cap group" provides superior metabolic stability compared to the standard cinnamic acid cap, potentially reducing clearance rates in tumor models.[1]

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to therapeutic endpoints.[1]

References

-

Merck Sharp & Dohme Corp. (2014).[1] HIV Protease Inhibitors.[1] WO2014043019A1.[1] Link

-

Hoffmann-La Roche. (2010).[1] Diazepan Derivatives Modulators of Chemokine Receptors. EP2010506B1.[1] Link

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 16065586, 4-Chloro-3-fluorocinnamic acid. PubChem.[1] Link

-

Pontiki, E., et al. (2014).[1] Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 19(7), 9655-9674.[1] Link[1]

-

Silva, R. H. N., et al. (2019).[1] Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. BioMed Research International.[1] Link

Sources

4-Chloro-3-fluorocinnamic acid mechanism of action

Technical Guide: Mechanism of Action & Applications of 4-Chloro-3-fluorocinnamic Acid

Executive Summary 4-Chloro-3-fluorocinnamic acid (CAS 202982-66-9) is a halogenated derivative of cinnamic acid serving as a critical pharmacophore in medicinal chemistry.[1] Unlike simple metabolic substrates, this compound acts as a dual-function agent: (1) a Michael acceptor electrophile capable of covalently modifying cysteine residues in target enzymes, and (2) a hydrophobic scaffold used in the synthesis of HIV protease inhibitors and anticancer agents (MCT inhibitors). Its specific halogenation pattern (4-Cl, 3-F) is engineered to enhance metabolic stability against P450 oxidation while increasing lipophilicity for improved membrane permeability.

Chemical Basis & Physicochemical Properties[2]

The biological activity of 4-Chloro-3-fluorocinnamic acid is dictated by its electronic structure. The presence of chlorine and fluorine atoms on the phenyl ring significantly alters the reactivity of the

| Property | Value / Description | Impact on Mechanism |

| CAS Number | 202982-66-9 | Unique identifier for regulatory/sourcing verification.[2] |

| Formula | C | MW: 200.59 g/mol .[2][3][4] |

| Electronic Effect | Electron-Withdrawing (EWG) | The 3-F and 4-Cl atoms withdraw electron density from the aromatic ring, stabilizing the transition state for nucleophilic attack at the |

| Lipophilicity | High (LogP ~2.8-3.1) | Enhanced passive diffusion across cell membranes; increased affinity for hydrophobic pockets in enzymes (e.g., HIV Protease). |

| Reactivity | Michael Acceptor | The |

Mechanism of Action (MOA)

The mechanism of action is bifurcated into its intrinsic biological activity and its role as a "warhead" in drug design.

A. Intrinsic Activity: Covalent Enzyme Inhibition (The Michael Acceptor)

The core mechanism relies on the electrophilic

-

Pathway: Michael Addition.

-

Target: Cysteine-rich enzymes (e.g., specific proteases, phosphatases).

-

Effect: The formation of a stable thioether bond irreversibly alkylates the enzyme, neutralizing its catalytic activity. The 3-Fluoro and 4-Chloro substituents lower the LUMO energy, making the molecule a more potent electrophile than non-halogenated analogs.

B. Physiological Target: Monocarboxylate Transporter (MCT) Inhibition

Cinnamic acid derivatives are established inhibitors of Monocarboxylate Transporters (MCT1 and MCT4).

-

Mechanism: Competitive inhibition of lactate efflux.

-

Therapeutic Relevance: Cancer cells rely on glycolysis (Warburg effect) and must export lactate to prevent acidification. 4-Chloro-3-fluorocinnamic acid mimics lactate structurally but blocks the transporter pore.

-

Outcome: Intracellular acidification of tumor cells leading to apoptosis.

C. Pharmacophore Role: HIV Protease Inhibition

As cited in patent literature (e.g., WO2014043019A1), this moiety is used to synthesize HIV protease inhibitors.

-

Role: It serves as the P1 or P2 ligand.

-

Interaction: The 4-Cl-3-F-phenyl group fits into the hydrophobic S1/S2 subsites of the HIV protease enzyme. The halogens provide specific van der Waals contacts and orthogonal multipolar interactions that displace water molecules, increasing binding entropy.

Visualization of Mechanism

The following diagram illustrates the dual pathway: the direct covalent modification of enzymes and the competitive inhibition of transporters.

Figure 1: Dual mechanism of action showing covalent enzyme alkylation (top) and metabolic transporter blockade (bottom).

Experimental Protocols

Protocol A: Synthesis via Knoevenagel Condensation

This is the standard method to generate the compound for research use, ensuring high purity of the trans-isomer.

-

Reagents: 4-Chloro-3-fluorobenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent/base), Piperidine (catalyst).

-

Procedure:

-

Dissolve 4-Chloro-3-fluorobenzaldehyde in pyridine (5 mL/g).

-

Add Malonic acid and catalytic piperidine (0.1 eq).

-

Reflux at 80–100°C for 4–6 hours until CO

evolution ceases (decarboxylation). -

Workup: Pour reaction mixture into ice-cold HCl (1M) to precipitate the acid.

-

Purification: Recrystallize from ethanol/water to obtain white crystalline needles.

-

Validation: Verify melting point and

H-NMR (look for doublet at

-

Protocol B: In Vitro MCT Inhibition Assay

To validate the biological activity described in the MOA.

-

Cell Line: MDA-MB-231 (highly glycolytic breast cancer cells).

-

Tracer: [

C]-L-Lactate. -

Workflow:

-

Incubate cells in lactate-free buffer (pH 7.4).

-

Add 4-Chloro-3-fluorocinnamic acid (0.1 – 100

M) for 10 minutes. -

Initiate uptake by adding [

C]-L-Lactate. -

Stop reaction after 60 seconds with ice-cold stop solution (phloretin).

-

Lyse cells and measure radioactivity via scintillation counting.

-

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

.

Synthesis & Application Workflow

Figure 2: Synthetic route and downstream applications in pharmaceutical development.

References

-

World Intellectual Property Organization (WIPO). (2014). HIV Protease Inhibitors. Patent WO2014043019A1. (Describes the use of 4-chloro-3-fluorocinnamic acid as a starting material for protease inhibitor synthesis).

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 202982-66-9. PubChem.

-

Halestrap, A. P., & Wilson, M. C. (2012). The monocarboxylate transporter family—Role and regulation. IUBMB Life, 64(2), 109–119. (Foundational text on MCT inhibition mechanism by cinnamic acid derivatives).

-

Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349. (Review of the Michael acceptor mechanism in cinnamic acid antimicrobials).

Sources

A Researcher's Guide to the Commercial Sourcing and Quality Verification of 4-Chloro-3-fluorocinnamic Acid

Introduction: The Context for Procurement

4-Chloro-3-fluorocinnamic acid (CAS No. 205436-67-1) is a halogenated phenylpropanoid derivative that serves as a valuable, specialized building block in medicinal chemistry and materials science. Its utility stems from the unique electronic properties conferred by the chloro and fluoro substituents on the aromatic ring, which can modulate the reactivity, lipophilicity, and metabolic stability of target molecules. For researchers in drug development, this compound is a key intermediate for synthesizing novel therapeutic agents, including potential anti-inflammatory, antimicrobial, and anticancer compounds.[1][2] Given its role as a foundational precursor, ensuring the reliable procurement and verifiable quality of this reagent is paramount to the integrity and success of any research program.

This technical guide provides an in-depth analysis of the commercial landscape for 4-Chloro-3-fluorocinnamic acid. It is designed to equip researchers, chemists, and procurement specialists with the necessary field insights to navigate the supplier ecosystem, specify procurement requirements, and implement a robust, self-validating quality control workflow for incoming materials.

The Commercial and Supply Chain Landscape

Unlike more common reagents, 4-Chloro-3-fluorocinnamic acid is not typically stocked in large quantities by major global distributors. Its commercial availability is characteristic of a specialized chemical intermediate, primarily offered by two tiers of suppliers:

-

Specialty and Custom Synthesis Laboratories: These suppliers are the most common source for this specific isomer. They often synthesize the compound on-demand or in small batches. While this provides access, it necessitates longer lead times and potentially higher costs. The key advantage is the ability to request specific purity grades and analytical data packages.

-

Research Chemical Marketplaces: These online platforms aggregate products from numerous smaller labs and manufacturers. They can be a convenient way to source the compound but require careful due diligence to ascertain the original manufacturer and the level of quality control documentation provided.

Causality Behind Sourcing Challenges: The limited off-the-shelf availability is a direct result of a focused, niche demand. The synthesis of specific multi-substituted aromatic compounds like this one is more complex than that of simpler cinnamic acid derivatives. Suppliers will typically only commit to manufacturing campaigns when there is sufficient market demand or a custom synthesis order. Therefore, researchers should anticipate lead times of several weeks and plan their experiments accordingly.

Procurement Specifications and Data Verification

When procuring 4-Chloro-3-fluorocinnamic acid, a detailed specification is crucial. Researchers should demand, at minimum, a Certificate of Analysis (CoA) that includes the data outlined below. The causality is clear: without verifiable data, the identity and purity of the starting material are unknown, placing all subsequent experimental results in jeopardy.

Table 1: Essential Procurement Specifications for 4-Chloro-3-fluorocinnamic Acid

| Parameter | Typical Specification | Analytical Method | Rationale for Specification |

| Identity | Conforms to Structure | ¹H NMR, ¹³C NMR, MS | Confirms the correct isomeric structure and connectivity of atoms, preventing costly errors from using an incorrect isomer. |

| Purity | ≥98% (by HPLC) | HPLC-UV | Ensures that downstream reactions are not compromised by significant impurities that could cause side reactions or inhibit catalysis. |

| Appearance | White to Off-White Powder | Visual Inspection | A significant deviation in color (e.g., yellow, brown) can indicate degradation or the presence of chromophoric impurities. |

| Melting Point | To be reported | Melting Point Apparatus | A sharp melting point range is a classic indicator of high purity. A broad or depressed range suggests impurities. |

| Solvent Residue | To be reported | ¹H NMR or GC-HS | Residual solvents from synthesis can interfere with reactions and are critical to control for toxicology studies. |

| Water Content | ≤0.5% | Karl Fischer Titration | Water can act as an unwanted nucleophile or reagent in many sensitive organic reactions. |

In-House Quality Control: A Self-Validating Protocol

Trust in a supplier's CoA is important, but verification is essential for scientific integrity. Upon receipt of a new batch of 4-Chloro-3-fluorocinnamic acid, performing a streamlined, in-house quality control check is a mandatory step. This protocol serves as a self-validating system to confirm the material's identity and purity before it is committed to critical experiments.

The workflow below outlines a logical progression from procurement to release for research use, ensuring that only validated material enters the experimental pipeline.

Caption: Procurement and Quality Control (QC) Workflow for Chemical Reagents.

Experimental Protocol: HPLC-UV Purity Verification

This protocol describes a standard reverse-phase HPLC method suitable for verifying the purity of 4-Chloro-3-fluorocinnamic acid. The method's robustness makes it a reliable choice for a typical analytical or organic chemistry lab.[3]

1. Objective: To determine the purity of a received sample of 4-Chloro-3-fluorocinnamic acid by calculating the area percent of the main peak.

2. Materials & Equipment:

-

4-Chloro-3-fluorocinnamic acid sample

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Formic Acid (or Trifluoroacetic Acid)

-

Analytical Balance

-

Volumetric flasks, pipettes, vials

-

HPLC system with UV/Vis or DAD detector

-

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

3. Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): Water with 0.1% Formic Acid.

-

Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid.

-

Rationale: A buffered mobile phase is used to ensure consistent ionization of the carboxylic acid, leading to sharp, reproducible peak shapes.

-

4. Standard & Sample Preparation:

-

Standard Stock Solution (approx. 1 mg/mL): Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

-

Working Sample Solution (approx. 0.1 mg/mL): Dilute 1 mL of the Stock Solution to 10 mL with the 50:50 diluent.

-

Rationale: Working in the 0.1 mg/mL range typically ensures the UV response is within the linear range of the detector.

-

5. Chromatographic Conditions:

-

Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 275 nm (or scan for λmax)

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-17 min: 95% B

-

17.1-20 min: 30% B (re-equilibration)

-

Rationale: A gradient method is used to ensure that any earlier or later eluting impurities are effectively separated from the main analyte peak.

-

6. Data Analysis & Acceptance Criteria:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percent of the main peak corresponding to 4-Chloro-3-fluorocinnamic acid.

-

Acceptance Criterion: Area % of the main peak must be ≥ 98.0%.

Safe Handling and Storage

Substituted cinnamic acids require careful handling in a laboratory setting. Based on data from structurally similar compounds, appropriate safety precautions are mandatory.[4][5][6]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Engineering Controls: Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust.[7]

-

Hazard Profile: 4-Chloro-3-fluorocinnamic acid should be treated as a compound that may cause skin, eye, and respiratory irritation. It may also be harmful if swallowed.[4][5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents. Recommended storage temperature is often refrigerated (2-8 °C) to ensure long-term stability.[4]

Conclusion

The successful procurement of 4-Chloro-3-fluorocinnamic acid hinges on a diligent approach that extends beyond a simple purchase order. Researchers must understand the specialized nature of its supply chain, clearly define their analytical requirements, and, most critically, perform in-house verification of identity and purity. By implementing the workflows and protocols described in this guide, scientists can establish a robust, self-validating system that ensures the quality of this key building block, thereby safeguarding the integrity of their research and development efforts.

References

-

Howei Pharm. (n.d.). CAS 202982-66-9 C9H6ClFO2 4-Chloro-3-fluorocinnamic acid. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637797, 4-Chlorocinnamic acid. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1530234, 4-Fluorocinnamic acid. Retrieved February 2, 2026, from [Link]

- Hamad, I., Taha, A., & Arar, S. (2014). Quality Control of Cinnamic Acid in Traditional Medicinal Plants in Jordan using High Performance Liquid Chromatography. International Journal of Pharmacy and Pharmaceutical Sciences, 6(4), 411-418.

- de Oliveira, C. M. A., et al. (2019).

- Perković, I., et al. (2020). Harmicines - harmine and cinnamic acid hybrids as novel antiplasmodial hits. European Journal of Medicinal Chemistry, 187, 111927.

- Bułakowska, A., et al. (2023). Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp. Molecules, 28(23), 7899.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp. [mdpi.com]

- 3. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 4-Chlorocinnamic acid | C9H7ClO2 | CID 637797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

Crystal structure of 4-Chloro-3-fluorocinnamic acid

An In-depth Technical Guide to the Crystal Structure of 4-Chloro-3-fluorocinnamic Acid: A Predictive and Analytical Approach

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure of 4-Chloro-3-fluorocinnamic acid. As of the latest literature review, a definitive experimental crystal structure for this compound has not been deposited in publicly accessible databases. Consequently, this document leverages a predictive approach, grounded in the established crystallographic data of structurally analogous cinnamic acid derivatives. By examining the known crystal packing motifs, intermolecular interactions, and molecular geometries of closely related compounds, we present a hypothesized model for the crystal structure of 4-Chloro-3-fluorocinnamic acid. Furthermore, this guide furnishes detailed, field-proven experimental and computational workflows for the future determination and validation of this structure, serving as a vital resource for researchers in crystallography, medicinal chemistry, and drug development.

Introduction: The Significance of Crystal Structure in Drug Development

4-Chloro-3-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a class of compounds recognized for their diverse biological activities and as precursors in the synthesis of pharmaceuticals and other high-value chemicals.[1] The precise three-dimensional arrangement of molecules in a crystalline solid—its crystal structure—is a critical determinant of a substance's physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For active pharmaceutical ingredients (APIs), an in-depth understanding of the crystal structure is paramount for formulation development, ensuring batch-to-batch consistency, and navigating the complexities of polymorphism.

Given the absence of an experimentally determined crystal structure for 4-Chloro-3-fluorocinnamic acid in the public domain, this guide adopts a first-principles, predictive methodology. We will dissect the known crystal structures of key analogues to build a robust, theoretical model of the target compound's solid-state architecture.

Molecular Profile of 4-Chloro-3-fluorocinnamic Acid

Before delving into the predictive analysis, it is essential to establish the fundamental molecular characteristics of the target compound.

| Property | Value | Source |

| Chemical Name | 4-Chloro-3-fluorocinnamic acid | - |

| CAS Number | 202982-66-9 | [2] |

| Molecular Formula | C₉H₆ClFO₂ | [2] |

| Molecular Weight | 200.59 g/mol | [2] |

| Canonical SMILES | C1=CC(=C(C=C1/C=C/C(=O)O)F)Cl | - |

| Predicted Isomer | trans-(E)-isomer | Based on thermodynamic stability |

The trans or (E)-isomer of cinnamic acid and its derivatives is generally more common and thermodynamically stable than the cis or (Z)-isomer due to reduced steric hindrance.[3] This guide will focus on the predicted crystal structure of the trans-isomer.

Analog Analysis: The Foundation for Structural Prediction

The crystal structures of closely related cinnamic acid derivatives provide a foundational basis for predicting the packing and intermolecular interactions of 4-Chloro-3-fluorocinnamic acid. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, and its interactions are often the primary drivers of the supramolecular assembly in the crystal lattice.

Cinnamic Acid: The Parent Molecule

trans-Cinnamic acid exists in multiple polymorphic forms, with the α- and β-forms being well-characterized.[3][4] In both forms, the molecules are linked by strong O-H···O hydrogen bonds between the carboxylic acid groups to form centrosymmetric dimers. This R²₂(8) graph set motif is a highly robust and common feature in the crystal structures of carboxylic acids.[5]

4-Chlorocinnamic Acid: The Influence of a Chloro Substituent

The introduction of a chlorine atom at the 4-position of the phenyl ring introduces the potential for other weak intermolecular interactions, such as C-H···O and C-H···Cl hydrogen bonds, as well as halogen bonding. The crystal structure of trans-4-chlorocinnamic acid also exhibits the classic centrosymmetric carboxylic acid dimer.[6][7] The crystal structure of the β-polymorph of trans-cinnamic acid is reported to be quite similar to that of 4-chlorocinnamic acid.[8]

3-Fluorocinnamic Acid and 4-Fluorocinnamic Acid: The Role of the Fluoro Substituent

The presence of a highly electronegative fluorine atom can lead to the formation of C-H···F hydrogen bonds, which, although weak, can influence the overall crystal packing. The crystal structure of 4-fluorocinnamic acid has been determined and is available in the Cambridge Structural Database (CSD).[9] The study of polymorphism in 3-fluorocinnamic acid has revealed two distinct β-type polymorphs, indicating the subtle influence of substituent position on crystal packing.[10]

Crystallographic Data of Analog Compounds

| Compound | CSD Refcode | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| trans-Cinnamic Acid (α-form) | CINMAC01 | P2₁/c | 17.43 | 5.72 | 7.84 | 97.0 | 4 |

| trans-Cinnamic Acid (β-form) | CINMAC | P2₁/a | 8.88 | 16.52 | 5.09 | 114.5 | 4 |

| trans-4-Chlorocinnamic Acid | CLCINM | P2₁/a | 16.89 | 3.86 | 13.16 | 108.7 | 4 |

| trans-4-Fluorocinnamic Acid | FLCINM | P2₁/c | 15.61 | 3.84 | 12.98 | 109.9 | 4 |

Note: The crystallographic data presented here is sourced from publicly available information and the Cambridge Structural Database. The exact values may vary slightly between different refinements.

Predicted Crystal Structure of 4-Chloro-3-fluorocinnamic Acid

Based on the robust structural motifs observed in its analogs, we can hypothesize the key features of the crystal structure of 4-Chloro-3-fluorocinnamic acid.

Dominant Intermolecular Interaction: The Carboxylic Acid Dimer

It is highly probable that 4-Chloro-3-fluorocinnamic acid will form the characteristic centrosymmetric R²₂(8) dimer via strong O-H···O hydrogen bonds between the carboxylic acid groups. This is the most energetically favorable interaction for this functional group and is consistently observed in related structures.

Secondary and Weaker Interactions

The presence of the chloro and fluoro substituents, along with the aromatic and vinyl C-H groups, introduces a variety of potential weaker intermolecular interactions that will dictate the overall three-dimensional packing of the dimers:

-

C-H···O Hydrogen Bonds: These interactions, involving the aromatic or vinyl C-H donors and the carbonyl oxygen acceptor, are common in cinnamic acid derivatives and will likely contribute to the stability of the crystal lattice.

-

C-H···F and C-H···Cl Hydrogen Bonds: The fluorine and chlorine atoms can act as weak hydrogen bond acceptors.

-

Halogen Bonding: The chlorine atom, with its electropositive σ-hole, could potentially engage in halogen bonding with an electronegative atom, such as the carbonyl oxygen of a neighboring molecule.

-

π-π Stacking: The aromatic rings may participate in offset π-π stacking interactions, further stabilizing the crystal structure.

Hypothesized Crystal Packing

The interplay of these interactions will determine the final crystal packing. A layered structure is plausible, with the hydrogen-bonded dimers forming sheets, and the weaker interactions governing the stacking of these sheets. The relative positioning of the chloro and fluoro substituents will be critical in defining the specific packing arrangement and may lead to the possibility of polymorphism.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Computational Prediction Workflow

In parallel with or in the absence of experimental data, computational methods can be employed to predict the most likely crystal structures. [11][12]Crystal Structure Prediction (CSP) is a powerful tool in modern materials science. [13] Step-by-Step Protocol for CSP:

-

Conformational Analysis: Perform a conformational search of the isolated molecule using quantum mechanical methods (e.g., Density Functional Theory) to identify low-energy conformers.

-

Crystal Packing Generation: Generate a large number of hypothetical crystal packings in common space groups for small organic molecules, starting from the low-energy conformers.

-

Lattice Energy Minimization: For each generated packing, perform a lattice energy minimization using a suitable force field or a more accurate quantum mechanical method. This will relax the crystal structure to the nearest local minimum on the potential energy surface.

-

Ranking of Predicted Structures: Rank the predicted crystal structures based on their calculated lattice energies. The structure with the lowest lattice energy is the most thermodynamically stable and, therefore, the most likely to be observed experimentally.

-

Analysis of Plausible Structures: Analyze the most stable predicted structures in terms of their packing motifs and intermolecular interactions to assess their chemical reasonableness.

Caption: Workflow for computational crystal structure prediction.

Conclusion

While the definitive crystal structure of 4-Chloro-3-fluorocinnamic acid awaits experimental elucidation, a robust predictive analysis based on its structural analogs strongly suggests a crystal packing dominated by the formation of centrosymmetric carboxylic acid dimers. The precise three-dimensional architecture will be further directed by a network of weaker intermolecular interactions, including C-H···O, C-H···(F/Cl) hydrogen bonds, and potentially halogen bonding and π-π stacking. The provided experimental and computational workflows offer a clear and actionable path for researchers to determine and validate the crystal structure of this and other related compounds, which is a critical step in harnessing their full potential in pharmaceutical and materials science applications.

References

- Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry. (2024). Journal of Chemical Sciences.

-

Oakwood Chemical. 3-Chloro-4-fluorocinnamic acid | 155814-22-5. [Link]

-

PubChem. 4-Fluorocinnamic acid | C9H7FO2 | CID 1530234. National Center for Biotechnology Information. [Link]

-

PubChem. Cinnamic Acid | C9H8O2 | CID 444539. National Center for Biotechnology Information. [Link]

-

Wikipedia. Cinnamic acid. [Link]

-

PubChem. cis-4-Chlorocinnamic acid | C9H7ClO2 | CID 1581110. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Chlorocinnamic acid | C9H7ClO2 | CID 637797. National Center for Biotechnology Information. [Link]

- Polymorphism in a trans-Cinnamic Acid Derivative Exhibiting Two Distinct β-type Phases. (2018). Crystal Growth & Design.

- Motherwell, W. D. S., et al. (2002). Crystal structure prediction of small organic molecules: a second blind test. Acta Crystallographica Section B: Structural Science.

- Predicting the crystal structures of organic molecules by machine learning-based lattice sampling and structure relax

-

Chemical Structure of Cinnamic Acid. (2023). ResearchGate. [Link]

-

Crystal structure prediction of small organic molecules: a second blind test. (2002). ResearchGate. [Link]

- Polymorphism of Cinnamic and α-Truxillic Acids: New Additions to an Old Story. (1998). Journal of the American Chemical Society.

- Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applic

-

PubChem. (E)-Cinnamate | C9H7O2- | CID 5957728. National Center for Biotechnology Information. [Link]

- Computational prediction of organic crystal structures. (2021). UCL Discovery.

- Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. (2016). ePrints Soton.

- Polymorphism of cinnamic and α-truxillic acids : New additions to an old story. (1998). HAL Open Science.

- Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. (2024). MDPI.